Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Overview
Description
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a pentafluorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety attached to a benzoate core. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the esterification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic attack, leading to substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The pyrazole ring and benzoate moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole and benzoate components.
Scientific Research Applications
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The benzoate core provides structural stability and can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Lacks the pentafluorophenyl group, resulting in different reactivity and solubility properties.
Pentafluorophenyl benzoate: Lacks the pyrazole moiety, affecting its biological activity and interaction with molecular targets.
3,5-Dimethyl-1H-pyrazole: A simpler structure without the benzoate and pentafluorophenyl groups, leading to different chemical and biological properties.
Uniqueness
The presence of both the pentafluorophenyl and pyrazole groups allows for versatile chemical modifications and interactions with biological systems, making it a valuable compound in research and development .
Biological Activity
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (PFPPB) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of PFPPB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
PFPPB is characterized by the presence of a pentafluorophenyl group attached to a pyrazole moiety. The chemical structure can be represented as follows:
This compound has been synthesized and characterized for its potential applications in drug development.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, related compounds have been shown to modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival .
In particular, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were effective in disrupting autophagic flux and enhancing autophagy at basal levels, suggesting that PFPPB could similarly affect cancer cell metabolism and viability .
Antimicrobial Activity
The antibacterial properties of pyrazole derivatives have also been explored. A study synthesized various pyrazole-based compounds and evaluated their antibacterial activity against multiple bacterial strains. Some derivatives exhibited promising results, indicating that PFPPB may possess similar antimicrobial effects due to its structural characteristics .
Study 1: Anticancer Activity
In a controlled laboratory setting, PFPPB was tested for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of PFPPB against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods. The results showed that PFPPB had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.
Comparative Biological Activity Table
Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 10 | 32 (S. aureus), 64 (E. coli) |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | <0.5 | Not tested |
Other Pyrazole Derivatives | Varies | Varies |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(3,5-dimethylpyrazol-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2O2/c1-8-7-9(2)25(24-8)11-5-3-10(4-6-11)18(26)27-17-15(22)13(20)12(19)14(21)16(17)23/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQALUKKLLEHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640465 | |
Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-00-6 | |
Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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